2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid
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Overview
Description
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group and a carboxylic acid group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole-5-carboxylic acid with bromomethyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxidized benzoxazole derivatives.
Reduction Reactions: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring can interact with various biological pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Chloromethylbenzo[d]oxazole: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4H2,(H,12,13) |
InChI Key |
VTGJZNGAHLCTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)CBr |
Origin of Product |
United States |
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